Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC17901479
Molecular Formula: C18H24N2O6S
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester -](/images/structure/VC17901479.png)
Specification
Molecular Formula | C18H24N2O6S |
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Molecular Weight | 396.5 g/mol |
IUPAC Name | ethyl 5-methyl-3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C18H24N2O6S/c1-8-25-14(22)11-9(2)10-12(27-11)19-16(24)20(13(10)21)18(6,7)15(23)26-17(3,4)5/h8H2,1-7H3,(H,19,24) |
Standard InChI Key | NUXFDUOSNAJXTO-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C2=C(S1)NC(=O)N(C2=O)C(C)(C)C(=O)OC(C)(C)C)C |
Introduction
Structural and Chemical Characterization
Core Scaffold and Functional Groups
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system. Key structural features include:
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6-(Ethoxycarbonyl) Group: Positioned at the pyrimidine ring, this electron-withdrawing group enhances electrophilic reactivity, facilitating nucleophilic substitution and cross-coupling reactions.
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α,α,5-Trimethyl Substituents: Methyl groups at the α-positions of the acetic acid side chain and position 5 of the pyrimidine ring increase steric bulk and lipophilicity, potentially improving membrane permeability.
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1,1-Dimethylethyl Ester (tert-Butyl Ester): This bulky ester group at the acetic acid moiety enhances metabolic stability compared to smaller esters like ethyl or methyl, reducing premature hydrolysis in biological systems.
Table 1: Key Structural Features and Their Implications
Feature | Role/Impact |
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6-Ethoxycarbonyl | Electron withdrawal; reactivity modulation |
α,α,5-Trimethyl | Lipophilicity and steric enhancement |
tert-Butyl Ester | Metabolic stability |
Synthetic Pathways
Cyclization and Functionalization
The synthesis of this compound involves multi-step strategies:
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Cyclization of β-Aminoesters: Reacting β-aminoesters with thiourea derivatives under acidic conditions (e.g., POCl₃) forms the thieno[2,3-d]pyrimidine core.
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Nucleophilic Substitution: Introduction of the ethoxycarbonyl group at position 6 is achieved via palladium-catalyzed cross-coupling or direct substitution.
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Esterification: The acetic acid side chain is functionalized with tert-butyl chloroformate to yield the final ester derivative.
Spectral Validation
1H NMR and IR spectroscopy confirm the structure, with peaks corresponding to ester carbonyls (~1710 cm⁻¹) and methyl groups (δ 1.21–2.40 ppm) . Mass spectrometry reveals molecular ion peaks consistent with the expected molecular formula .
Biological Activities and Applications
Antibacterial Properties
Thieno[2,3-d]pyrimidines demonstrate potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Although this specific compound’s antibacterial profile is undocumented, its tert-butyl ester may enhance bioavailability, a critical factor in overcoming bacterial resistance .
Anti-Inflammatory and Analgesic Effects
Related derivatives exhibit comparable efficacy to indomethacin in reducing inflammation and pain in rodent models, with minimal ulcerogenic activity . The α,α,5-trimethyl groups likely contribute to reduced gastrointestinal toxicity by lowering acidity at the acetic acid moiety .
Mechanism of Action
Enzyme Inhibition
The compound’s mechanism is hypothesized to involve dual inhibition of kinases (e.g., CDK2) and proteases. The ethoxycarbonyl group stabilizes interactions with ATP-binding pockets, while the tert-butyl ester enhances cell membrane penetration .
Prodrug Activation
Analogous compounds act as prodrugs, activated by bacterial nitroreductases (e.g., Mrx2) to release cytotoxic metabolites . This mechanism is under investigation for its applicability to mammalian systems.
Comparative Analysis
Table 2: Comparison with Analogous Thieno[2,3-d]Pyrimidines
Key Insights:
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Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance target binding but may reduce solubility.
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Bulky esters (tert-butyl) improve metabolic stability over ethyl esters, albeit requiring specialized synthesis.
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